1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylfuran moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Attachment of the Dimethylfuran Group: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts alkylation reaction, where the furan ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the piperidine intermediate with 2-chlorophenyl isocyanate to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or the urea linkage, potentially leading to dechlorination or amine formation.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Biological Studies: It can be used in studies investigating the interaction of urea derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea: Lacks the dimethylfuran moiety, making it less complex and potentially less active in certain applications.
1-(2-Chlorophenyl)-3-((1-(furan-3-yl)methyl)piperidin-4-yl)methyl)urea: Similar structure but without the dimethyl groups on the furan ring, which may affect its reactivity and interaction with biological targets.
Uniqueness: 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea stands out due to the presence of the 2,5-dimethylfuran moiety, which can enhance its chemical stability and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14-11-17(15(2)26-14)13-24-9-7-16(8-10-24)12-22-20(25)23-19-6-4-3-5-18(19)21/h3-6,11,16H,7-10,12-13H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJNQNCBXLQLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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